This compound belongs to the class of heterocyclic amines and is particularly noted for its role as a glucagon-like peptide-1 receptor agonist. This classification indicates its potential therapeutic applications, especially in the management of diabetes and metabolic disorders.
The synthesis of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine typically involves multi-step organic reactions. While specific detailed protocols are scarce, common methods include:
These methods may require optimization for yield and purity depending on laboratory conditions .
The molecular structure of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine can be represented in several ways:
The compound's three-dimensional conformation can significantly influence its biological interactions and pharmacological efficacy .
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine exhibits several notable chemical reactivities:
The mechanism of action for N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine primarily involves its role as an agonist at the glucagon-like peptide-1 receptor. This receptor plays a crucial role in glucose homeostasis by:
Research indicates an effective inhibition of forskolin-induced cyclic adenosine monophosphate accumulation in BHK cells expressing recombinant human receptors with an effective concentration (EC50) value of approximately 101 nM .
The physical and chemical properties of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine include:
These properties are critical for understanding its behavior in biological systems and during synthesis .
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has several promising applications:
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (referred to as DMB or Compound 2) functions as a potent, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Its molecular mechanism involves binding to the GLP-1R’s amino-terminal domain, initiating a conformational shift that activates Gαs-protein coupling. This triggers adenylate cyclase activation and subsequent intracellular cyclic adenosine monophosphate (cAMP) accumulation. Research demonstrates that DMB effectively inhibits forskolin-induced cAMP production in Baby Hamster Kidney (BHK) cells expressing recombinant human GLP-1R, with a half-maximal effective concentration (EC₅₀) of 101 nM [6] [8].
The agonist activity is intrinsically glucose-dependent. At stimulatory glucose concentrations (≥10 mM), DMB (1 µM) significantly enhances insulin secretion from isolated pancreatic islets of wild-type mice. Crucially, this insulinotropic effect is abolished in islets from Glp1r knockout mice, confirming GLP-1R specificity . Beyond insulin secretion, DMB suppresses glucagon release and promotes satiety pathways via central GLP-1R activation. In vivo studies confirm its glucose-lowering efficacy, reducing fasting plasma glucose in mice at 5 µmol/kg doses [6]. Its role as an "ago-allosteric modulator" is significant: DMB acts both as a direct agonist and as a positive allosteric modulator, enhancing the receptor's responsiveness to endogenous GLP-1 peptides .
Table 1: Key Agonist Properties of DMB at the GLP-1 Receptor
Property | Value/Outcome | Experimental System | Citation |
---|---|---|---|
Binding Affinity (KB) | 26.3 nM | Recombinant human GLP-1R | |
Functional EC50 | 101 nM | cAMP inhibition in BHK-hGLP-1R cells | |
Insulin Secretion | Significant potentiation at 1 µM (10 mM glucose) | Isolated murine pancreatic islets | |
Glucose Lowering | Reduced fasting plasma glucose (5 µmol/kg dose) | In vivo mouse model | |
Receptor Specificity | Activity abolished in Glp1r knockout islets | Genetic knockout model |
A pivotal cardioprotective mechanism of DMB involves enhancing mitochondrial quality control via Parkin (E3 ubiquitin ligase)-dependent mitophagy. Following myocardial infarction, DMB administration (short-course) significantly attenuates adverse left ventricular (LV) remodeling and functional decline in wild-type mice. This protective effect is mechanistically linked to the upregulation of mitophagy—the selective autophagic clearance of damaged mitochondria. Key evidence stems from studies using Parkin knockout mice: DMB's beneficial effects on post-infarction cardiac structure and function are completely abrogated in the absence of Parkin [6].
DMB treatment increases the translocation of Parkin to depolarized mitochondria, facilitating their ubiquitination and subsequent engulfment by autophagosomes. This process is monitored using the MitoTimer reporter protein, where an increase in "red" (aged) mitochondrial protein fluorescence indicates impaired turnover. DMB treatment shifts this signal towards "green" (new), signifying enhanced mitochondrial renewal [6]. This enhanced Parkin-mediated mitophagy removes dysfunctional organelles, reducing reactive oxygen species (ROS) production, preventing cardiomyocyte apoptosis, and limiting pathological LV dilation and fibrosis after ischemic injury.
Table 2: DMB-Induced Mitochondrial Quality Control Pathways in Cardiac Remodeling
Process | Key Markers/Outcomes | Impact of DMB | Citation |
---|---|---|---|
Mitophagy Activation | ↑ Parkin translocation; ↑ Mitochondrial ubiquitination | Enhanced clearance of damaged mitochondria | [6] |
Mitochondrial Biogenesis | ↑ PGC-1α expression; ↑ MitoTimer "green" signal | Increased generation of new mitochondria | [6] |
Functional Outcome | ↓ LV dilation; ↑ Ejection Fraction | Attenuated adverse remodeling post-MI | [6] |
Genetic Dependency | Effects abolished in Parkin-/- mice | Confirms Parkin as essential mediator | [6] |
DMB’s therapeutic impact extends beyond selective mitophagy to encompass broader autophagy induction and stimulation of mitochondrial biogenesis, forming an integrated mitochondrial turnover program critical for cardiometabolic health. Post-myocardial infarction, DMB treatment upregulates general autophagy flux, evidenced by increased conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to lipidated LC3-II and decreased levels of the autophagy substrate p62/SQSTM1 in cardiac tissue [6]. This enhanced macroautophagy clears cytotoxic protein aggregates and damaged organelles, contributing to cellular homeostasis.
Concurrently, DMB stimulates mitochondrial biogenesis—the creation of new mitochondria. This is driven by the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis. Increased PGC-1α expression activates nuclear respiratory factors (NRFs), leading to elevated transcription of mitochondrial DNA (mtDNA)-encoded genes and nuclear genes governing oxidative phosphorylation. The combined effect—increased removal of damaged mitochondria via Parkin-mediated mitophagy coupled with PGC-1α-driven generation of functional new mitochondria—improves overall mitochondrial fitness and cellular energetics [6] . In the diabetic context, enhanced mitochondrial turnover in pancreatic beta-cells potentially improves insulin secretory capacity by ensuring adequate ATP production for glucose-stimulated insulin secretion. In the heart, this dual mechanism supports the high energy demands of cardiomyocytes, limits remodeling, and preserves contractile function after injury [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9